molecular formula C20H23F3N2O B12620049 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 918479-95-5

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine

Katalognummer: B12620049
CAS-Nummer: 918479-95-5
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: ZEMMOHUJXSCBCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a trifluoromethoxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with 2-phenylethyl bromide under basic conditions to form 1-(2-Phenylethyl)piperazine. This intermediate is then reacted with 3-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to form trifluoromethyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to aromatic residues in the target, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Phenylethyl)piperazine: Lacks the trifluoromethoxyphenylmethyl group, resulting in different chemical and biological properties.

    4-{[3-(Trifluoromethoxy)phenyl]methyl}piperazine: Lacks the phenylethyl group, affecting its binding affinity and specificity.

    1-(2-Phenylethyl)-4-methylpiperazine: Substitutes the trifluoromethoxyphenylmethyl group with a methyl group, altering its reactivity and applications.

Uniqueness

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of both the phenylethyl and trifluoromethoxyphenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

918479-95-5

Molekularformel

C20H23F3N2O

Molekulargewicht

364.4 g/mol

IUPAC-Name

1-(2-phenylethyl)-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C20H23F3N2O/c21-20(22,23)26-19-8-4-7-18(15-19)16-25-13-11-24(12-14-25)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2

InChI-Schlüssel

ZEMMOHUJXSCBCP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.